BenchChemオンラインストアへようこそ!

(19Z,22Z,25Z,28Z)-tetratriacontatetraenoyl-CoA

Lipidomics Fatty Acid Elongation Neurodegeneration

(19Z,22Z,25Z,28Z)-Tetratriacontatetraenoyl-CoA, also designated as C34:4(omega-6)-CoA, is an ultra-long-chain (ULC; ≥C26) polyunsaturated fatty acyl-CoA thioester with a molecular weight of 1250.36 Da and the molecular formula C55H94N7O17P3S. It is an activated acyl donor derived from the condensation of Coenzyme A with its cognate fatty acid, (19Z,22Z,25Z,28Z)-tetratriacontatetraenoic acid.

Molecular Formula C55H94N7O17P3S
Molecular Weight 1250.4 g/mol
Cat. No. B15549903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(19Z,22Z,25Z,28Z)-tetratriacontatetraenoyl-CoA
Molecular FormulaC55H94N7O17P3S
Molecular Weight1250.4 g/mol
Structural Identifiers
InChIInChI=1S/C55H94N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-46(64)83-39-38-57-45(63)36-37-58-53(67)50(66)55(2,3)41-76-82(73,74)79-81(71,72)75-40-44-49(78-80(68,69)70)48(65)54(77-44)62-43-61-47-51(56)59-42-60-52(47)62/h8-9,11-12,14-15,17-18,42-44,48-50,54,65-66H,4-7,10,13,16,19-41H2,1-3H3,(H,57,63)(H,58,67)(H,71,72)(H,73,74)(H2,56,59,60)(H2,68,69,70)/b9-8-,12-11-,15-14-,18-17-/t44-,48-,49-,50+,54-/m1/s1
InChIKeyRUPACIGRXCXRPD-HCKQOBBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(19Z,22Z,25Z,28Z)-Tetratriacontatetraenoyl-CoA: Ultra-Long-Chain Polyunsaturated Acyl-CoA Thioester for ELOVL4 Pathway and Lipidomics Research


(19Z,22Z,25Z,28Z)-Tetratriacontatetraenoyl-CoA, also designated as C34:4(omega-6)-CoA, is an ultra-long-chain (ULC; ≥C26) polyunsaturated fatty acyl-CoA thioester with a molecular weight of 1250.36 Da and the molecular formula C55H94N7O17P3S . It is an activated acyl donor derived from the condensation of Coenzyme A with its cognate fatty acid, (19Z,22Z,25Z,28Z)-tetratriacontatetraenoic acid [1]. As a specific intermediate of the endoplasmic reticulum (ER)-localized fatty acid elongation cycle catalyzed by ELOVL4, this compound is a critical metabolite in the biosynthesis of ultra-long-chain polyunsaturated fatty acids (ULC-PUFAs), which are essential for neuronal membrane architecture and function [2].

Why Generic C34:4-CoA Analogs Cannot Substitute for (19Z,22Z,25Z,28Z)-Tetratriacontatetraenoyl-CoA in Functional and Analytical Workflows


Substituting this compound with a close analog (e.g., a C32:4 or C36:4 ultra-long-chain acyl-CoA, or a saturated C34:0-CoA) is not scientifically valid for two key reasons. First, ELOVL4, the primary ULC-PUFA elongase, exhibits stringent chain-length specificity, and mutations in this enzyme differentially affect the accumulation of ≥C34 versus ≤C32 species, underscoring that the precise 34-carbon length is a functional determinant [1]. Second, the specific position and geometry of the four double bonds (19Z,22Z,25Z,28Z) dictate the molecular interactions with downstream enzymes such as ceramide synthases and acyltransferases, and these interactions cannot be assumed to be identical for saturated or differently-unsaturated analogs [2]. Therefore, using a substitute compromises both biochemical fidelity and quantitative accuracy in targeted lipidomics and pathway studies.

(19Z,22Z,25Z,28Z)-Tetratriacontatetraenoyl-CoA: Quantitative Differentiation Data for Informed Scientific Procurement


Chain-Length Specificity: C34:4-CoA as a Critical Threshold in ELOVL4-Dependent ULC-PUFA Biosynthesis

ELOVL4 is the only mammalian elongase capable of synthesizing ULC acyl-CoAs from C24/C26 to C34-C38 [1]. A functional study using SCA34 disease mutants demonstrated that impaired ELOVL4 activity leads to a specific decrease in ceramide and phosphatidylcholine (PC) species containing ≥C34 ULC-PUFAs, with a concomitant increase in ≤C32 species [1]. This establishes a clear functional demarcation: C34:4-CoA represents a key, non-redundant product of the elongation cycle, distinguishing it from shorter-chain (e.g., C32:4-CoA) and longer-chain (e.g., C36:4-CoA) counterparts which are differentially affected by enzymatic defects.

Lipidomics Fatty Acid Elongation Neurodegeneration

Analytical Identity: Definitive Mass and Formula for Precise Quantitation in Targeted Lipidomics

The compound's exact molecular identity is defined by a precise monoisotopic mass of 1250.36 Da and a unique molecular formula (C55H94N7O17P3S) . This specificity enables unambiguous detection and quantitation using LC-MS/MS, distinguishing it from other ULC acyl-CoAs. In contrast, a saturated analog like C34:0-CoA would have a different mass (1258.42 Da) and ionization behavior, while a misidentified isomer with a different double-bond configuration would co-elute but represent a distinct biological entity.

Mass Spectrometry Metabolomics Analytical Chemistry

Structural Confirmation: Unique Stereospecific SMILES String for In Silico Modeling and Docking Studies

The canonical SMILES string provided by the supplier encodes the full stereochemistry and double-bond geometry of the CoA moiety and the polyunsaturated acyl chain. This string is a precise, machine-readable descriptor that can be used as input for molecular docking simulations or structural alignment tools. A generic or simplified string for 'C34:4-CoA' would lack the atomic-level detail required for accurate computational predictions of binding affinities or molecular interactions.

Computational Chemistry Structural Biology Molecular Modeling

High-Value Application Scenarios for (19Z,22Z,25Z,28Z)-Tetratriacontatetraenoyl-CoA Based on Verified Evidence


Validating ELOVL4 Function in Neurodegenerative Disease Models (e.g., Spinocerebellar Ataxia Type 34)

This compound serves as a direct substrate and product standard for assays measuring the activity of wild-type and mutant ELOVL4 elongase. Studies have established that pathogenic ELOVL4 mutations result in a failure to properly elongate acyl-CoAs to the C34-C38 range, leading to a reduction in ≥C52 ULC-PCs and an accumulation of shorter species [1]. Using (19Z,22Z,25Z,28Z)-tetratriacontatetraenoyl-CoA as a reference standard in LC-MS/MS enables precise quantification of the specific enzymatic block in cellular or in vitro elongation assays, providing a critical biomarker for disease mechanism studies and potential therapeutic interventions.

Precursor for the Synthesis of Ultra-Long-Chain Polyunsaturated Phospholipids and Ceramides

The compound is an activated acyl donor that can be used in enzymatic or chemo-enzymatic syntheses to generate complex lipids containing the C34:4 moiety, such as specific phosphatidylcholines and ceramides [1]. These synthesized lipids can then be employed as authentic standards for lipidomic profiling of neural tissues, retina, and skin, where ULC-PUFAs play essential structural roles. This approach circumvents the difficulty of isolating these rare lipids from biological sources and ensures a high degree of molecular homogeneity for functional studies.

Establishing MRM Transitions for Targeted ULC-PUFA Lipidomics in Neural and Retinal Tissues

Given its defined monoisotopic mass (1250.36 Da) and molecular formula [1], (19Z,22Z,25Z,28Z)-tetratriacontatetraenoyl-CoA is an ideal calibrant for developing and validating multiple reaction monitoring (MRM) assays on triple quadrupole mass spectrometers. Its use ensures accurate identification and relative quantitation of this low-abundance metabolite in complex biological matrices, such as brain or retinal extracts, where changes in ULC-PUFA composition are linked to diseases like Stargardt disease and age-related macular degeneration [2].

Molecular Docking and Dynamics Simulations of Fatty Acid Elongase Complexes

The full canonical SMILES string provided for this compound [1] offers a validated starting point for generating 3D conformers used in computational studies of enzyme-substrate interactions. Researchers can use this precise structure to model the binding of C34:4-CoA within the active site of ELOVL4 or related elongases, exploring the molecular basis of chain-length specificity and the effects of disease-causing mutations on substrate accommodation, which is a key step in rational drug design for fatty acid metabolism disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (19Z,22Z,25Z,28Z)-tetratriacontatetraenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.